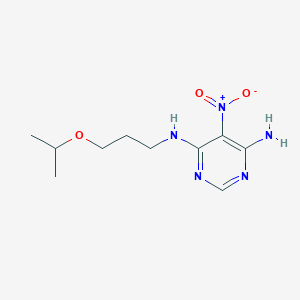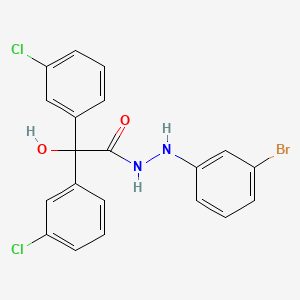
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Descripción general
Descripción
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide is not fully understood. However, studies have shown that this compound may work by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide has been found to have unique biochemical and physiological effects. Studies have shown that this compound may have anti-inflammatory properties and may be effective in treating certain inflammatory conditions. Additionally, this compound has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide in lab experiments is its unique biochemical and physiological effects. This compound may be useful in studying the mechanisms of cancer growth and development, as well as in developing new treatments for cancer and other inflammatory conditions.
One limitation of using N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide in lab experiments is its potential toxicity. This compound may be harmful if ingested or inhaled, and caution should be taken when handling this compound in the lab.
Direcciones Futuras
There are several future directions for research on N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide. One area of research is in developing new treatments for cancer and other inflammatory conditions. Additionally, this compound may be useful in studying the mechanisms of cancer growth and development, as well as in developing new diagnostic tools for cancer.
Another area of research is in exploring the potential applications of N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide in other fields, such as materials science and nanotechnology. This compound may have unique properties that make it useful in developing new materials and technologies.
Overall, N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide is a promising compound with unique biochemical and physiological effects. Further research is needed to fully understand its potential applications in scientific research and to develop new treatments and technologies based on this compound.
Aplicaciones Científicas De Investigación
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide has been studied for its potential applications in scientific research. One area of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and may be effective in treating certain types of cancer.
Propiedades
IUPAC Name |
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N2O2/c21-15-6-3-9-18(12-15)24-25-19(26)20(27,13-4-1-7-16(22)10-13)14-5-2-8-17(23)11-14/h1-12,24,27H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPBGSLTQPPUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C(=O)NNC3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-chloro-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4136007.png)
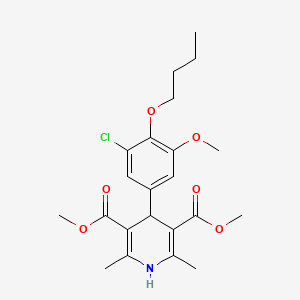
![2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4136027.png)
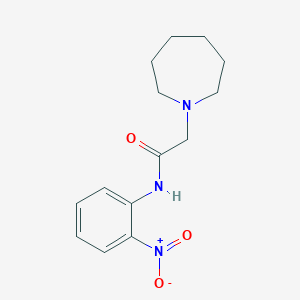
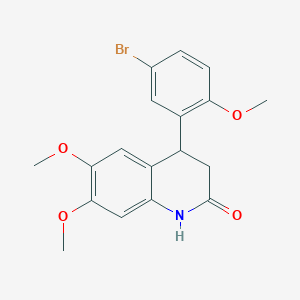
![N-(2-methoxyphenyl)-4-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4136044.png)
amino]phenol](/img/structure/B4136051.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4136056.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4136063.png)
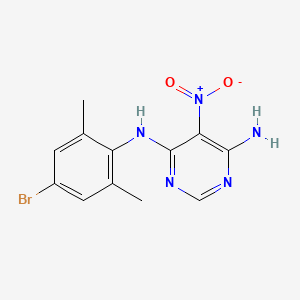
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4136087.png)
![N,N-dicyclohexyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4136089.png)
